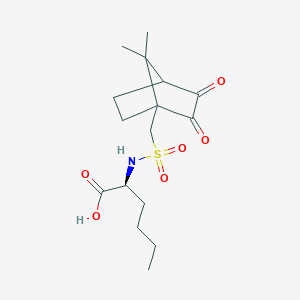

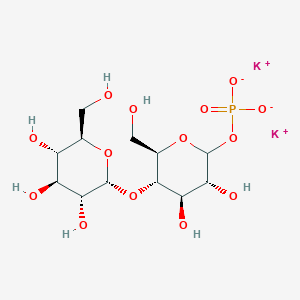

![molecular formula C₂₂H₄₂N₂O₆ B1139789 tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate CAS No. 205379-08-4](/img/structure/B1139789.png)

tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

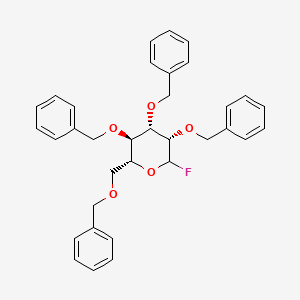

The compound contains a tert-butyl group, which is a four-carbon alkyl radical or substituent group with the general chemical formula −C4H9 . It also contains an amino group (−NH2), which is a functional group that consists of a nitrogen atom attached by single bonds to hydrogen atoms. Amino groups are basic and are often involved in protein structures .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tert-butyl group is a bulky group that could influence the compound’s reactivity and physical properties .

Chemical Reactions Analysis

The compound contains an amino group, which is a basic functional group. This means it could potentially participate in acid-base reactions. The tert-butyl group could also influence the compound’s reactivity .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Tert-butyl groups are generally nonpolar and hydrophobic, while amino groups are polar and can participate in hydrogen bonding .

科学的研究の応用

Synthesis of Enantiopure Non-Natural Alpha-Amino Acids

The compound tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate is used as a key intermediate in the synthesis of enantiopure non-natural alpha-amino acids . This methodology was applied to the synthesis of (S)-2-amino-oleic acid .

Metal Ion Affinity Chromatography

N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Tri-t-butyl Ester is used for metal ion affinity chromatography . This method can be used for identification and rapid one-step purification of gene products expressed as fusion proteins with an oligo-histidine tag .

Preparation of High Energy Density Materials

Tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate, a compound synthesized from tert-butyl 3-oxobutanoate, has been studied for its potential as a high energy density material .

Synthesis of Tert-butyl Esters

Tert-butyl esters can be synthesized from several different carboxylic acids at high yields using tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate .

Preparation of Nucleator for Polypropylene

A nucleator of polypropylene, 2, 2’- methylene-bis (4,6-di-tert-butyl-phenyl) phosphate sodium (NA-11), was prepared with high efficiency using a compound synthesized from tert-butyl 3-oxobutanoate .

Immobilization of Proteins on Solid Surfaces

N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Tri-t-butyl Ester has been used as an indispensable tool for immobilizing proteins with high specificity on solid surfaces, such as glass or the gold electrode .

特性

IUPAC Name |

tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42N2O6/c1-20(2,3)28-17(25)14-24(15-18(26)29-21(4,5)6)16(12-10-11-13-23)19(27)30-22(7,8)9/h16H,10-15,23H2,1-9H3/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEOTGKREMTOTD-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCN)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)[C@@H](CCCCN)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

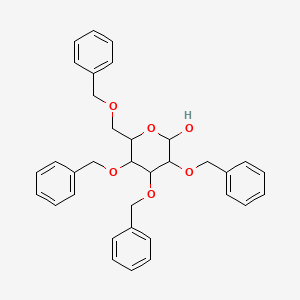

![4-[(3Z)-3-Penten-2-yl]pyridine](/img/structure/B1139712.png)

![[(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1139724.png)